

An In-depth Technical Guide to 2-Amino-5-nitrothiazole

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Compound of Interest

Compound Name: 2-Nitrothiazole

Cat. No.: B159308

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This technical guide provides a comprehensive overview of 2-Amino-5-nitrothiazole (CAS No. 121-66-4), a significant chemical intermediate in the pharmaceutical and dye industries. Due to the prevalence of data for "2-Amino-5-nitrothiazole" in response to searches for "2-Nitrothiazole," this guide focuses on the former, assuming it to be the compound of interest.

Chemical Identification and Physical Properties

2-Amino-5-nitrothiazole is a yellow crystalline solid. It is an important building block in the synthesis of various biologically active molecules.^[1]

Property	Value	Reference(s)
CAS Number	121-66-4	[2] [3] [4] [5]
Molecular Formula	C ₃ H ₃ N ₃ O ₂ S	[2] [4]
Molecular Weight	145.14 g/mol	[2] [4]
Appearance	Greenish-yellow to orange or brown powder	[5]
Melting Point	195-200 °C (decomposes)	[2]
Boiling Point	345.1 °C at 760 mmHg (Predicted)	[2]
Density	1.682 g/cm ³ (Predicted)	[2]
Flash Point	162.5 °C	[2]
Water Solubility	<0.1 g/100 mL at 20 °C	[2]
Ethanol (95%) Solubility	Soluble, 1g/150g at 20 °C	[2]
Diethyl Ether Solubility	Soluble, 1g/250g at 20 °C	
Chloroform Solubility	Insoluble	
Sensitivity	Light Sensitive	[2] [6]

Safety and Hazard Information

2-Amino-5-nitrothiazole is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[\[7\]](#) It is also a suspected carcinogen.[\[8\]](#)

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin irritation	Category 2	H315: Causes skin irritation
Eye irritation	Category 2	H319: Causes serious eye irritation
Specific target organ toxicity - single exposure	Category 3	H335: May cause respiratory irritation

Precautionary Statements:

- P261: Avoid breathing dust.[\[7\]](#)
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[7\]](#)

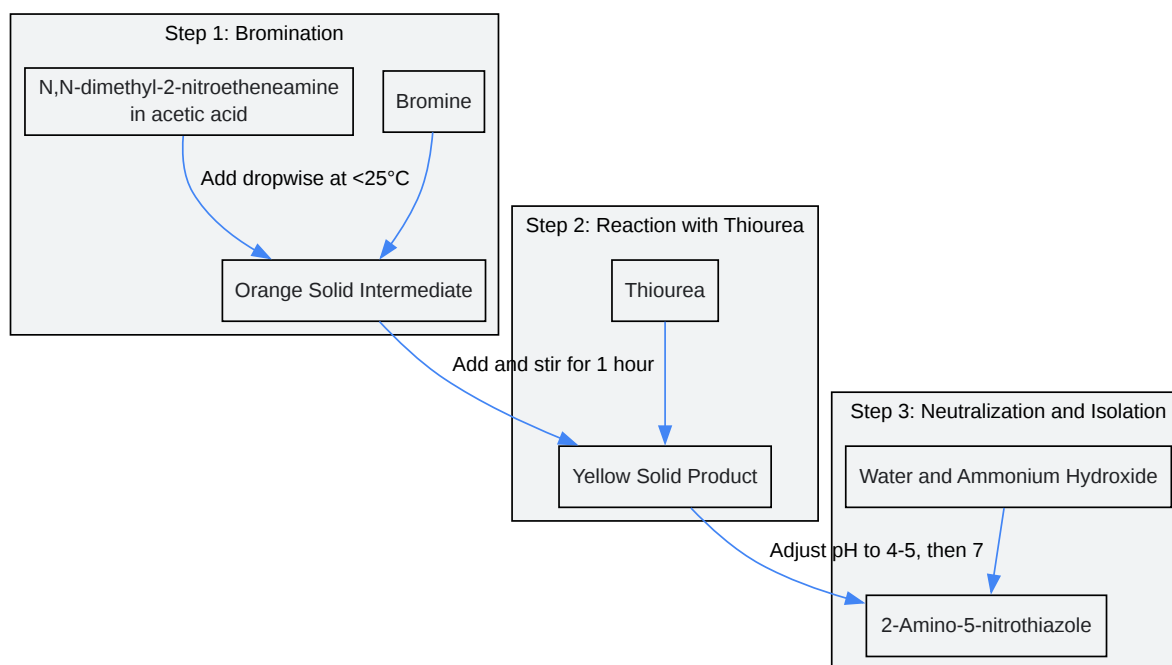
Toxicological Data:

Test	Route of Exposure	Species	Dose	Reference(s)
LD50	Intraperitoneal	Mouse	200 mg/kg	[9]
TDLo	Oral	Rat	28 gm/kg/2Y-C	[9]

Experimental Protocols

A common synthesis method involves the reaction of N,N-dimethyl-2-nitroetheneamine with bromine, followed by treatment with thiourea.[10][11]

Experimental Workflow for Synthesis



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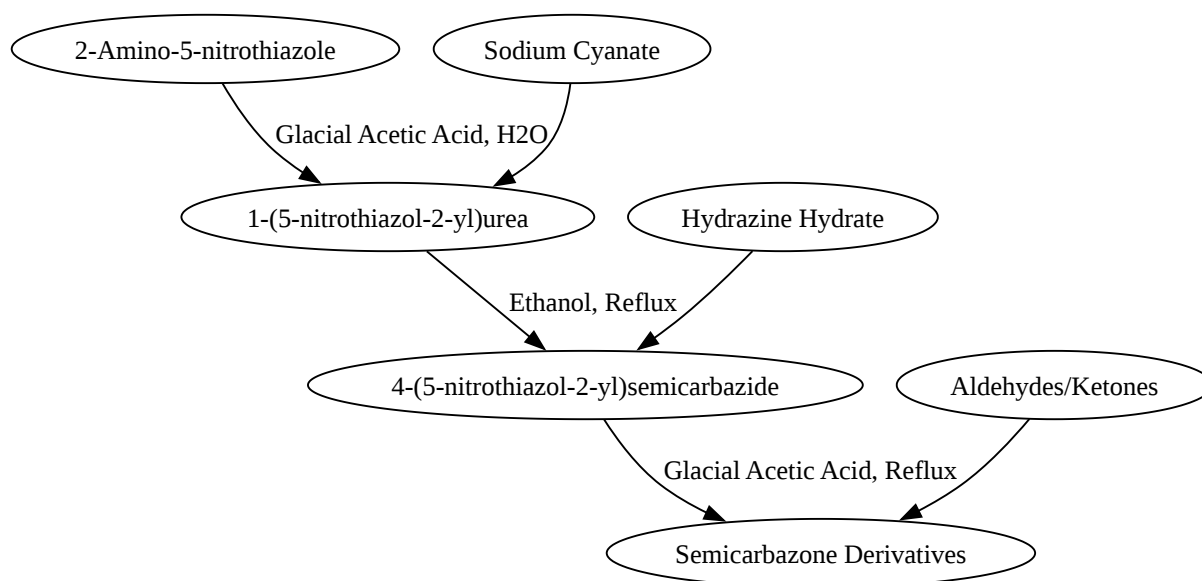
Caption: Synthesis workflow of 2-Amino-5-nitrothiazole.

Detailed Methodology:

- To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17°C, add 4.8 g of bromine at a rate that maintains the temperature below 25°C. An orange solid will form.[10]
- After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction is exothermic, and a yellow solid will form. Stir the mixture for 1 hour.[10]
- Dilute the mixture with 25 ml of water.[10]

- Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.[10]
- After the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.[10]
- Filter the product, wash with water, and dry to obtain 2-amino-5-nitrothiazole.[10]

This protocol describes the synthesis of semicarbazone derivatives from 2-amino-5-nitrothiazole, which have been investigated for their biological activity.[12]



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Caption: Inhibition of PFOR by Nitazoxanide.

Derivatives of 2-amino-5-nitrothiazole have also been investigated as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases. [12]The inhibitory activity of these compounds is believed to result from their interaction with the active sites of these enzymes.

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